2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole

Description

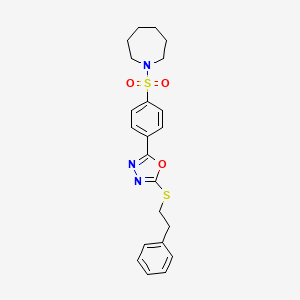

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a sulfonamide moiety (azepan-1-ylsulfonyl) at the 2-position phenyl ring and a phenethylthio group at the 5-position. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its electron-deficient character, which enhances π-conjugation and stability in biological environments .

- Sulfonamide groups (e.g., in 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole) are associated with enzyme inhibition (e.g., Rho/Myocar) and enhanced solubility due to polar interactions .

- Thioether linkages (e.g., in 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) are linked to pesticidal and antifungal activities .

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-phenylethylsulfanyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c26-30(27,25-15-6-1-2-7-16-25)20-12-10-19(11-13-20)21-23-24-22(28-21)29-17-14-18-8-4-3-5-9-18/h3-5,8-13H,1-2,6-7,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXXHWPDAWTGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of azepane with sulfonyl chloride to form the azepan-1-ylsulfonyl intermediate. This intermediate is then reacted with a phenyl derivative to introduce the phenyl group. The final step involves the cyclization of the intermediate with phenethylthio and oxadiazole precursors under controlled conditions, such as specific temperatures and catalysts, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

Substitution: The phenyl and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) at position 5 enhance CNS activity (e.g., compound XV in ) but reduce solubility.

- Thioether groups (e.g., phenethylthio) correlate with antifungal activity due to enhanced membrane interaction .

- Sulfonamide moieties (e.g., azepan-1-ylsulfonyl) may improve target specificity via hydrogen bonding, as seen in enzyme inhibitors .

Physicochemical Properties: The azepane-sulfonyl group in the target compound increases molecular weight (~427 g/mol) and steric bulk compared to smaller substituents like methylsulfonyl (~220 g/mol) .

Synthetic Routes :

- The target compound can be synthesized via:

Sulfonylation: Reaction of 4-aminophenyl-1,3,4-oxadiazole with azepane-1-sulfonyl chloride.

Thioetherification : Coupling the intermediate with phenethyl mercaptan under basic conditions, analogous to methods in .

Contradictions and Limitations: While electron-withdrawing groups favor CNS activity , they may reduce antimicrobial efficacy, as seen in amino-substituted analogs with antibacterial properties . Larger substituents (e.g., adamantyl) improve thermal stability but hinder solubility, limiting in vivo applications .

Biological Activity

The compound 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole (CAS Number: 923216-03-9) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25N3O3S2

- Molecular Weight : 443.6 g/mol

- Structure : The compound features a phenyl ring, an azepan sulfonamide moiety, and a phenethylthio group, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of This compound have been explored in several studies.

Anticancer Activity

A significant focus has been on the anticancer potential of oxadiazole derivatives. Studies suggest that compounds with similar structures to This compound demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| Example B | A549 | 2.78 | Inhibition of cell proliferation |

| This compound | TBD | TBD | TBD |

Note: Further research is required to establish specific IC50 values and mechanisms for this compound.

Antibacterial Activity

In vitro studies have demonstrated that oxadiazole derivatives can exhibit antibacterial properties. For instance:

- A series of 1,3,4-oxadiazole derivatives were assessed against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example C | Staphylococcus aureus | 8 µg/mL |

| Example D | Escherichia coli | 16 µg/mL |

These findings indicate the potential for This compound to act as an antibacterial agent; however, specific data for this compound is still pending.

The biological activity of oxadiazoles often involves multiple mechanisms:

- Apoptosis Induction : Many derivatives activate apoptotic pathways through p53 modulation.

- Enzyme Inhibition : Some compounds act as inhibitors of key enzymes involved in cancer cell proliferation.

- Interaction with DNA : Certain oxadiazoles may intercalate with DNA or interact with topoisomerases.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

- Study on Anticancer Activity : A study published in MDPI evaluated various 1,2,4-oxadiazole derivatives against MCF-7 cells and reported promising IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Evaluation : Research conducted by PMC assessed the antibacterial properties of synthesized oxadiazoles against multiple strains and demonstrated significant inhibition compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.